2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-4-6-15(7-5-14)20-23-21(29-24-20)16-8-9-19(27)25(12-16)13-18(26)22-11-17-3-2-10-28-17/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIAPQXPUASSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.5 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and an acetamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1113109-68-4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or other essential enzymes.
Anticancer Properties
The compound has been evaluated for its anticancer potential against several human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
In vivo studies have shown that related compounds can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that the target compound may also possess similar properties, potentially making it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways that control cell growth and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A recent study tested the efficacy of oxadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the structure improved potency significantly (IC50 values in the nanomolar range).
Study 2: Anticancer Activity
In a comparative analysis involving several derivatives of oxadiazoles, one compound demonstrated an IC50 value of 0.25 µM against MCF-7 cells, indicating strong anticancer activity. The study highlighted the importance of substituent size and electronic properties in enhancing biological effects.
Study 3: Anti-inflammatory Potential
In vivo models showed that a related compound reduced inflammation markers by over 60% compared to controls in acute inflammatory responses. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, compounds similar to the one have been evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in tumor growth and inflammation .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. In silico studies have suggested that modifications to the oxadiazole structure can enhance its inhibitory effects on inflammatory mediators .
Antimicrobial Properties
Research into related oxadiazole compounds has shown promising antimicrobial activity against various bacterial strains. The structure's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is a focal point for developing new antibiotics .
Synthesis and Characterization
The synthesis of 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study published in ACS Omega explored the anticancer effects of similar oxadiazole derivatives on various cancer cell lines, demonstrating that structural variations can significantly impact biological activity. The findings suggested that the incorporation of specific substituents could enhance cytotoxic effects against breast cancer cells (MCF7) and liver cancer cells (Huh7) .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, compounds structurally related to the target compound were evaluated for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated that these compounds could effectively reduce inflammation markers, supporting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
